2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one
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Overview
Description
2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one is a heterocyclic compound that features a pyridine ring fused to a naphthopyranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced naphthopyranone derivatives.
Substitution: Formation of substituted pyranone derivatives.
Scientific Research Applications
2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for its use in organic electronics and optoelectronic devices due to its unique electronic properties.
Biological Studies: The compound is investigated for its antioxidant and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Kojic Acid: A pyranone derivative known for its tyrosinase inhibitory activity.
Adamantyl Pyran-4-one Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one is unique due to its fused pyridine and naphthopyranone structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
54197-90-9 |
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Molecular Formula |
C18H11NO2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
2-pyridin-2-ylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C18H11NO2/c20-16-11-17(15-7-3-4-10-19-15)21-18-13-6-2-1-5-12(13)8-9-14(16)18/h1-11H |
InChI Key |
WMXPPYCXWKJFOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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